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Compound of Interest

Compound Name: 19-hydroxy-10-deacetylbaccatin III

Cat. No.: B601411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (NMR and IR) for

19-hydroxy-10-deacetylbaccatin III, a key taxane derivative. This document is intended to

serve as a comprehensive resource, presenting quantitative data in a structured format,

detailing experimental protocols, and illustrating the analytical workflow.

Introduction
19-hydroxy-10-deacetylbaccatin III is a naturally occurring taxane found as an impurity in

extracts from various yew species (Taxus sp.). Its structural similarity to paclitaxel and

docetaxel precursors, such as baccatin III and 10-deacetylbaccatin III, makes it a compound of

significant interest in the fields of natural product chemistry and drug development. Accurate

spectroscopic data is crucial for its identification, quantification, and for the synthesis of novel

cytotoxic agents.

Spectroscopic Data
The structural characterization of 19-hydroxy-10-deacetylbaccatin III relies on a combination

of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy.
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Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For

19-hydroxy-10-deacetylbaccatin III, the key vibrational frequencies indicate the presence of

hydroxyl, carbonyl, and ester functionalities.

Wavenumber (νmax, cm⁻¹) Functional Group Assignment

3428.13 O-H stretching (hydroxyl groups)

1713.06 C=O stretching (ester and ketone groups)

1246.4 C-O stretching (ester groups)

Data obtained in Chloroform (CHCl₃)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While extensive public database entries for the complete ¹H and ¹³C NMR data of 19-
hydroxy-10-deacetylbaccatin III are scarce, the foundational characterization was reported in

the Journal of Natural Products.[2] This seminal work by McLaughlin et al. in 1981 first

described the isolation and spectral analysis of this compound. Unfortunately, the specific

chemical shift and coupling constant data from this publication are not widely available in

publicly accessible databases.

For comparative purposes, the spectroscopic data of the closely related precursor, 10-

deacetylbaccatin III, is well-documented and can serve as a valuable reference for researchers

working on the identification of these taxanes.

Experimental Protocols
The following sections outline the typical experimental procedures for the isolation and

spectroscopic analysis of 19-hydroxy-10-deacetylbaccatin III.

Isolation and Purification
The isolation of 19-hydroxy-10-deacetylbaccatin III from Taxus biomass is a multi-step

process involving extraction and chromatography.
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Extraction: Dried and ground plant material (e.g., needles and twigs of Taxus wallichiana) is

extracted with a polar solvent such as methanol.

Solvent Partitioning: The crude methanol extract is then subjected to liquid-liquid partitioning,

for example, with dichloromethane, to separate compounds based on their polarity.

Chromatographic Separation: The resulting extract is further purified using chromatographic

techniques. This typically involves:

Column Chromatography: Initial separation on silica gel.

High-Performance Liquid Chromatography (HPLC): Final purification using a C18 reverse-

phase column to yield the pure compound.

The entire isolation process is guided by bioactivity assays or analytical monitoring to track the

target compound.

Extraction & Partitioning Purification

Taxus Biomass Methanol Extraction Crude Extract Solvent Partitioning Taxane-rich Fraction Silica Gel Chromatography Semi-pure Fractions Preparative HPLC (C18) Pure Compound

Click to download full resolution via product page

Fig. 1: Isolation workflow for 19-hydroxy-10-deacetylbaccatin III.

Spectroscopic Analysis
Sample Preparation: A small amount of the purified compound is dissolved in a suitable

solvent (e.g., chloroform). A drop of this solution is placed between two salt plates (e.g., NaCl

or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

A representative protocol for acquiring high-quality NMR data for a taxane like 19-hydroxy-10-
deacetylbaccatin III is as follows:
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Sample Preparation: Approximately 5-10 mg of the purified compound is accurately weighed

and dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm

NMR tube.

¹H NMR Spectroscopy:

A standard ¹H NMR spectrum is acquired to check the sample concentration and shim

quality.

For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T1

relaxation time of the protons of interest is used to ensure full signal recovery.

¹³C NMR Spectroscopy:

A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for all carbon atoms.

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer

(DEPT) experiments are performed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks.

Heteronuclear Single Quantum Coherence (HSQC) is used to determine one-bond proton-

carbon correlations.

Heteronuclear Multiple Bond Correlation (HMBC) is used to identify long-range (2-3 bond)

proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing

together the molecular structure.
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Fig. 2: Workflow for NMR-based structural elucidation.

Conclusion
This guide summarizes the available spectroscopic data for 19-hydroxy-10-deacetylbaccatin
III and provides standardized protocols for its isolation and analysis. While the complete NMR

dataset remains within specialized literature, the information and methodologies presented

here offer a solid foundation for researchers in natural product chemistry and drug development

to identify and work with this complex taxane. The continued investigation of such minor

taxanes is essential for understanding the biosynthesis of paclitaxel and for the potential

discovery of new therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://ouci.dntb.gov.ua/en/works/9QAxnGg9/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3721181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3721181/
https://www.benchchem.com/product/b601411#spectroscopic-data-nmr-ir-of-19-hydroxy-10-deacetylbaccatin-iii
https://www.benchchem.com/product/b601411#spectroscopic-data-nmr-ir-of-19-hydroxy-10-deacetylbaccatin-iii
https://www.benchchem.com/product/b601411#spectroscopic-data-nmr-ir-of-19-hydroxy-10-deacetylbaccatin-iii
https://www.benchchem.com/product/b601411#spectroscopic-data-nmr-ir-of-19-hydroxy-10-deacetylbaccatin-iii
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b601411?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

